molecular formula C18H20N2O2S2 B2390006 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide CAS No. 946248-78-8

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide

Cat. No. B2390006
CAS RN: 946248-78-8
M. Wt: 360.49
InChI Key: VMPUGTFUZCLKOK-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide, commonly known as DTNB or Ellman's reagent, is a chemical compound that is widely used in scientific research. It is a sulfhydryl reagent that reacts with thiol groups in proteins and other biomolecules. The purpose of

Scientific Research Applications

Fluorescent Probe Applications

  • Protein Binding Studies : It has been used as a fluorescent probe for studying the binding of compounds to proteins. For instance, a similar compound, N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, was used to study the binding of p-hydroxybenzoic acid esters to bovine serum albumin, providing insights into the hydrophobic nature of the binding mechanism (Jun et al., 1971).

  • Photophysical Studies : The compound has been part of studies focusing on the photophysical behavior of probes in various solvents. For example, probes like 1-[6-(dimethylamino)naphthalen-2-yl]prop-2-en-1-one were used to investigate the effect of different solvents on their emission properties (Moreno Cerezo et al., 2001).

Synthesis and Chemical Reaction Studies

  • Synthesis of Thiophenes and Selenophenes : The compound has been utilized in the synthesis of dinaphtho[1,2-b:2′,1′-d]thiophenes and selenophenes, demonstrating a method for making CS/Se bonds and a CC bond in a single step (Alam et al., 2007).

Medical Imaging and Drug Development Applications

  • Molecular Imaging of Apoptotic Cells : A derivative of this compound, NST732, a member of the ApoSense family of compounds, has been studied for its ability to selectively target, bind, and accumulate within cells undergoing apoptotic cell death. This has applications in molecular imaging and monitoring antiapoptotic drug treatments (Basuli et al., 2012).

  • Development of Fluorescent Chemosensors : Derivatives of this compound have been used to develop chemosensors for metal ions like Al(III), demonstrating their potential in bioimaging and environmental applications (Ding et al., 2013).

  • Endothelin Receptor Antagonists : It has been a part of studies to develop non-peptide endothelin-A receptor antagonists, which are significant for understanding endothelin's role in normal and disease states (Bradbury et al., 1997).

properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]naphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S2/c1-20(2)18(16-9-10-23-13-16)12-19-24(21,22)17-8-7-14-5-3-4-6-15(14)11-17/h3-11,13,18-19H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPUGTFUZCLKOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC2=CC=CC=C2C=C1)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide

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